molecular formula C20H9FN4O8 B3040924 9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene CAS No. 253605-81-1

9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene

Cat. No.: B3040924
CAS No.: 253605-81-1
M. Wt: 452.3 g/mol
InChI Key: VSRLISSDKRZTJE-UHFFFAOYSA-N
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Description

9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene is a complex organic compound characterized by the presence of a fluorobenzylidene group and multiple nitro groups attached to a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 4-fluorobenzaldehyde is reacted with 2,4,5,7-tetranitrofluorene under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the benzylidene moiety.

Scientific Research Applications

9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene involves its interaction with molecular targets through its nitro and fluorobenzylidene groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. The compound’s effects are mediated through these interactions, which can influence biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-nitrobenzylidene)-2,4,5,7-tetranitro-9H-fluorene
  • 9-(4-chlorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene
  • 9-(4-methylbenzylidene)-2,4,5,7-tetranitro-9H-fluorene

Uniqueness

9-(4-fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

9-[(4-fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9FN4O8/c21-11-3-1-10(2-4-11)5-14-15-6-12(22(26)27)8-17(24(30)31)19(15)20-16(14)7-13(23(28)29)9-18(20)25(32)33/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRLISSDKRZTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9FN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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